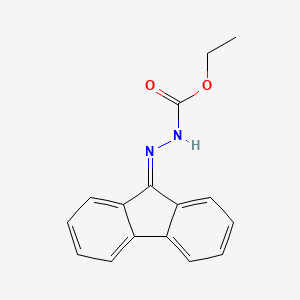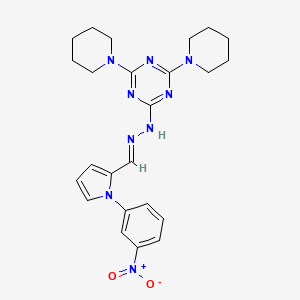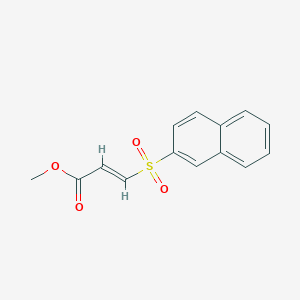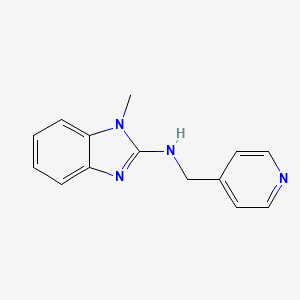![molecular formula C19H15NO2 B5717129 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine, also known as BMFP, is a synthetic compound that belongs to the benzofuran class of chemical compounds. It has been studied for its potential use in the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including topoisomerase II and Bcl-2. In addition, 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to modulate various signaling pathways involved in neuroprotection, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In addition, 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has several advantages for use in lab experiments, including its potency and selectivity for cancer cells and neurons. It has also been shown to have low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one limitation of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine, including further optimization of its synthesis method and identification of its exact mechanism of action. In addition, more studies are needed to explore its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of novel delivery methods for 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine could improve its efficacy and reduce its limitations in lab experiments.
Synthesemethoden
The synthesis of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine involves several steps, starting with the condensation of 2-methyl-3-phenylpropanal with 2-chloropyridine. The resulting intermediate is then subjected to a series of reactions, including methylation, reduction, and cyclization, to produce the final product. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine.
Wissenschaftliche Forschungsanwendungen
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. In addition, 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, making it a promising candidate for the treatment of these neurodegenerative disorders.
Eigenschaften
IUPAC Name |
8-methoxy-3-methyl-1-phenyl-[1]benzofuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-12-10-17-18(19(20-12)13-6-4-3-5-7-13)15-11-14(21-2)8-9-16(15)22-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMYBOBPAUIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)

![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)
